molecular formula C14H12O3 B1683913 Resveratrol CAS No. 501-36-0

Resveratrol

Cat. No.: B1683913
CAS No.: 501-36-0
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-OWOJBTEDSA-N
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Description

Resveratrol is a natural compound belonging to the class of polyphenols. It is primarily found in the skin of grapes, blueberries, raspberries, mulberries, and peanuts. This compound gained attention due to its presence in red wine and its potential health benefits, which have been extensively studied. It is known for its antioxidant, anti-inflammatory, and cardioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resveratrol can be synthesized through various methods, including chemical synthesis and biotechnological production. One common method involves the Wittig reaction, where triphenylphosphine, a base, and an alkyl halide are used to produce an olefin product . Another method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base . Additionally, the Heck reaction, which is a palladium-catalyzed coupling of an olefin with an aryl halide, is also used to synthesize this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are genetically engineered to produce this compound by introducing the biosynthetic genes responsible for its production . This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Isomerization

The trans form of resveratrol can undergo photoisomerization to convert into the cis form upon exposure to ultraviolet light. This reaction is significant as the cis form exhibits different biological activities compared to the trans form. The conversion can be represented as follows:

trans this compoundUVcis this compound\text{trans this compound}\xrightarrow{UV}\text{cis this compound}

Dimerization and Oligomerization

This compound can also undergo dimerization, forming various oligomers through oxidative coupling reactions. This process typically occurs via three regioisomeric modes:

  • 8–10' coupling : Found in compounds like ε-viniferin.

  • 8–8' coupling : Produces quadrangularin A and pallidol.

  • 3–8' coupling : Results in δ-viniferin.

These reactions contribute to the diversity of this compound-derived natural products, which possess distinct biological activities.

Biotransformation

In biological systems, this compound can be metabolized into various metabolites through enzymatic processes. For instance:

  • The fungal pathogen Botrytis cinerea oxidizes this compound into metabolites such as restrytisol A, B, and C.

  • Soil bacteria like Bacillus cereus can transform this compound into piceid (this compound 3-O-beta-D-glucoside), enhancing its stability and bioavailability.

  • Stability and Degradation

  • Biological Activities Related to Chemical Reactions

This compound's chemical reactions are closely linked to its biological activities:

  • Antioxidant Activity : this compound can scavenge free radicals and modulate oxidative stress pathways by regulating signaling molecules like PI3K/AKT.

  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as IL-1β and TNF-α through various signaling pathways.

  • Cardioprotective Properties : this compound promotes endothelial function and reduces platelet aggregation.

The chemical reactions involving this compound significantly influence its stability, bioavailability, and therapeutic potential. Understanding these reactions provides insights into optimizing its use in dietary supplements and pharmaceutical applications. Future research should focus on improving the delivery systems for this compound to enhance its efficacy in clinical settings.

  • References

The information presented here draws from a variety of authoritative sources on the chemistry of this compound:

  • Wikipedia

  • NIST WebBook

  • Frontiers in Plant Science

  • ACS Publications

  • PubChem

Comparison with Similar Compounds

Resveratrol is often compared to other stilbenes, such as pterostilbene and trans-resveratrol. Pterostilbene is a phenolic compound similar to this compound but with higher bioavailability and stability . Trans-resveratrol is the most biologically active form of this compound and is more easily absorbed by the body . These compounds share similar health benefits, but this compound is unique due to its extensive research and diverse applications .

List of Similar Compounds:
  • Pterostilbene
  • Trans-resveratrol
  • 3,4’,5-Trihydroxystilbene

This compound stands out due to its well-documented health benefits and its presence in commonly consumed foods like red wine and grapes.

Biological Activity

Resveratrol (RES) is a naturally occurring polyphenol found in various plants, notably in grapes, berries, and peanuts. It has garnered significant attention for its diverse biological activities, which are believed to contribute to its potential health benefits. This article provides an overview of the biological activities of this compound, supported by recent research findings and case studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activities:

  • Antioxidant Activity : RES reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. It activates pathways such as AMPK/SIRT1/Nrf2 and induces autophagy through mTOR-dependent mechanisms .
  • Anti-inflammatory Effects : this compound inhibits pro-inflammatory cytokines like TNF-α and IL-1β through various signaling pathways, including NF-κB and MAPK pathways .
  • Cardiovascular Protection : RES improves endothelial function, reduces blood pressure, and decreases LDL oxidation, thus offering cardioprotective effects .
  • Anticancer Properties : this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving p53 modulation and the inhibition of cell proliferation pathways .

Biological Activities

The following table summarizes key biological activities of this compound along with relevant research findings:

Biological Activity Description Key Findings
Antioxidant Scavenges free radicals and enhances antioxidant defenses.Increases expression of antioxidant genes via Nrf2 activation .
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.Decreases levels of IL-6 and NF-κB in clinical trials .
Anticancer Induces apoptosis in various cancer cell lines.Significant reduction in tumor size in animal models .
Cardiovascular Health Lowers blood pressure and improves lipid profiles.RCTs show reduced SBP and DBP in diabetic patients after RES supplementation .
Neuroprotection Protects against neurodegenerative diseases.Exhibits neuroprotective effects in models of Alzheimer's disease .
Anti-diabetic Improves insulin sensitivity and reduces blood glucose levels.Significant improvements in glycemic control observed in diabetic patients .

Case Studies

  • Diabetes Management : A randomized controlled trial (RCT) involving 57 patients with type 2 diabetes showed that supplementation with 250 mg/day of this compound for six months resulted in a significant reduction in systolic blood pressure (SBP) from 139.71 ± 16.10 mmHg to 131.14 ± 9.86 mmHg (p = 0.01) .
  • Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cells with wild-type p53 expression but had no effect on mutant p53 cells, highlighting its selective anticancer properties .
  • Neurodegenerative Diseases : Research indicated that this compound could mitigate oxidative stress-related damage in models of Alzheimer's disease, suggesting a potential therapeutic role for neuroprotection .

Clinical Trials

Numerous clinical trials have investigated the efficacy of this compound across various health conditions:

  • A double-blind placebo-controlled trial found that 800 mg/day of this compound significantly reduced SBP (−10.42 ± 8.40 mmHg) compared to placebo over eight weeks among participants with type 2 diabetes .
  • Another study reported improvements in lipid profiles and inflammatory markers among participants taking this compound supplements, reinforcing its cardiovascular benefits .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which resveratrol exerts its chemopreventive effects in carcinogenesis?

this compound operates through three key stages: (1) anti-initiation (antioxidant activity, induction of phase II detoxifying enzymes like glutathione S-transferase), (2) antipromotion (suppression of cyclooxygenase-2 [COX-2], inhibition of NF-κB-mediated inflammation), and (3) antiprogression (induction of apoptosis via p53 activation and cell cycle arrest at G1/S phase). Experimental validation includes assays like DMBA-induced mouse mammary gland lesions and TPA-promoted skin tumor models .

Q. Which experimental models are commonly used to study this compound’s biological activity?

  • In vitro : Human promyelocytic leukemia cells (e.g., HL-60) for differentiation assays, primary mammary epithelial cells for COX-2 suppression studies .
  • In vivo : DMBA-induced tumorigenesis in rats, TPA-promoted mouse skin cancer models, and ovarian aging studies in C57/BL6 mice .
  • Cell-free systems : Antioxidant activity measured via DPPH radical scavenging assays .

Q. What are the standard protocols for preparing this compound solutions in laboratory settings?

this compound is typically dissolved in ethanol, methanol, or DMSO at concentrations ≤100 µM for cell culture studies. For animal models, oral administration via drinking water (e.g., 30 mg/L providing ~7 mg/kg/day in mice) is common. Solvent choice must account for cytotoxicity thresholds (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound extraction and formulation?

RSM employs Box-Behnken or central composite designs to model interactions between variables (e.g., pressure, temperature, solvent ratio). Key steps:

  • Validate models using R² (>0.75) and signal-to-noise ratios (>4) to ensure predictive accuracy .
  • For supercritical CO₂ extraction, optimize parameters to maximize this compound yield (e.g., 40°C, 30 MPa) while minimizing co-extraction of impurities like emodin .

Q. How should researchers address contradictory data in systematic reviews of this compound’s efficacy?

Contradictions often arise from heterogeneity in:

  • Dosage : Human trials use 5–1500 mg/day, while rodent studies range from 1–400 mg/kg .
  • Bioavailability : Low oral absorption (<1%) due to rapid metabolism; formulations like SMEDDS (self-microemulsifying drug delivery systems) improve solubility and intestinal permeability . Mitigation strategies include meta-regression to adjust for covariates (e.g., species, administration route) and subgroup analysis by study quality .

Q. What methodological considerations are critical for designing dose-response studies on this compound?

  • In vitro : Use a wide concentration range (0.1–100 µM) to capture U-shaped responses (e.g., hormetic effects on cell viability).
  • In vivo : Account for pharmacokinetics (e.g., rapid glucuronidation) by testing multiple dosing regimens (acute vs. chronic).
  • Include negative controls (e.g., solvent-only) and positive controls (e.g., cisplatin for apoptosis assays) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardize protocols for cell culture (e.g., passage number <20, serum-free media preconditioning).
  • Report this compound source, purity (>98% by HPLC), and storage conditions (−80°C in amber vials) .
  • Validate findings across multiple models (e.g., replicate DMBA-induced tumors in both rats and transgenic mice) .

Q. Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing this compound’s multifactorial effects?

  • Multivariate analysis : Principal component analysis (PCA) to disentangle antioxidant vs. pro-apoptotic effects.
  • Time-series data : Mixed-effects models to account for longitudinal changes in biomarkers (e.g., telomerase activity in aging studies) .

Q. How to design a systematic review of this compound’s therapeutic potential?

Follow PRISMA guidelines:

  • Search strategy : Combine MeSH terms ("this compound," "neoplasms/drug therapy") with keywords in PubMed/Embase/Cochrane .
  • Inclusion criteria : Prioritize studies with in vivo endpoints (tumor volume, survival) over in vitro biomarkers .

Q. What ethical and safety protocols are essential for this compound research involving animals?

  • Obtain IACUC approval for protocols (e.g., DMBA administration in rats).
  • Justify sample sizes using power analysis (e.g., n=10/group for 80% statistical power in tumorigenesis models) .

Q. Tables

Table 1. Key Parameters for this compound Formulation Optimization Using RSM

VariableRangeOptimal ValueImpact on Yield
Pressure (MPa)20–4030↑ this compound
Temperature (°C)35–5540↓ Emodin
CO₂ Flow Rate10–30 mL/min20 mL/minBalanced
Adapted from

Table 2. Common Pitfalls in this compound Research and Mitigation Strategies

PitfallSolutionReference
Low bioavailabilityUse SMEDDS or nanoencapsulation
Heterogeneous study designsAdopt CONSORT guidelines for trials
Contradictory mechanismsValidate via siRNA knockdown assays

Properties

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
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Molecular Formula

C14H12O3
Record name resveratrol
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DSSTOX Substance ID

DTXSID4031980
Record name Resveratrol
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Molecular Weight

228.24 g/mol
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Physical Description

Solid
Record name Resveratrol
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Solubility

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL
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Mechanism of Action

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ...
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Color/Form

Off-white powder from methanol

CAS No.

501-36-0
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Record name 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]
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Melting Point

253-255 °C, MP: 261 °C (decomposes), 254 °C
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Synthesis routes and methods I

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.
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Synthesis routes and methods II

Procedure details

Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
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Synthesis routes and methods III

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
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92%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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